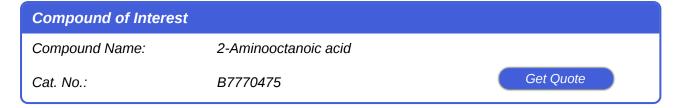


Spectroscopic Profile of 2-Aminooctanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-aminooctanoic acid**, a non-proteinogenic α -amino acid. The information presented herein is intended to support research and development activities by providing key spectral data and generalized experimental protocols for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-aminooctanoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and verification of the compound.

¹H NMR Spectroscopic Data

Table 1: 1H NMR Chemical Shift Data for 2-Aminooctanoic Acid



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Notes
H-2	~3.72	Triplet	α-proton adjacent to the amino and carboxyl groups.
H-3	~1.84	Multiplet	Methylene protons adjacent to the α-carbon.
H-4 to H-7	~1.28 - 1.35	Multiplet	Methylene protons of the alkyl chain.
H-8	~0.86	Triplet	Terminal methyl group protons.

Data obtained in D_2O at 600 MHz. Chemical shifts may vary slightly depending on the solvent and pH.[1]

¹³C NMR Spectroscopic Data

Table 2: 13C NMR Chemical Shift Data for 2-Aminooctanoic Acid



Carbon Assignment	Chemical Shift (δ) in ppm (Inferred from HSQC)
C-1 (C=O)	Not directly observed in HSQC, typically ~175- 180 ppm
C-2	~57.44
C-3	~33.22
C-4	~24.59
C-5	~30.55
C-6	~26.84
C-7	Not explicitly resolved, expected around 22-23 ppm
C-8	~15.94

¹³C chemical shifts are inferred from ¹H-¹³C HSQC data obtained in water at 600 MHz. The carboxyl carbon (C-1) is a quaternary carbon and does not show a correlation in a standard HSQC experiment.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Aminooctanoic Acid



Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
N-H (Amine)	Stretching	3400 - 3250 (primary amines show two bands)
C-H (Alkyl)	Stretching	2960 - 2850
C=O (Carboxylic Acid)	Stretching	1760 - 1690
N-H (Amine)	Bending	1650 - 1580
C-O (Carboxylic Acid)	Stretching	1320 - 1210
O-H (Carboxylic Acid)	Bending	1440 - 1395 and 950 - 910

Data is typically acquired via ATR-FTIR or KBr pellet methods. The zwitterionic nature of amino acids can influence the exact positions and shapes of the N-H and C=O stretching bands.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 2-Aminooctanoic Acid

Technique	Parameter	Value
Molecular Formula	-	C8H17NO2
Molecular Weight	Monoisotopic	159.126 g/mol
LC-MS (Positive ESI)	[M+H] ⁺	m/z 160.1332
GC-MS (EI)	Major Fragments	m/z 114, 55, 43

The fragmentation pattern in GC-MS (Electron Ionization) often involves the loss of the carboxyl group and subsequent fragmentation of the alkyl chain.[2]

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for **2-aminooctanoic acid**. These protocols are based on standard



laboratory practices and the information available from public databases.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-aminooctanoic acid.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide D₂O, or Methanol-d₄). For D₂O, the pH may be adjusted to ensure solubility and consistency of chemical shifts.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400-600 MHz).
 - Tune and shim the probe for the specific solvent.
 - Set the sample temperature, typically to 25 °C.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.



- A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
- Alternatively, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).
 - Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
 - Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-aminooctanoic acid** powder directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:



- Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- The typical spectral range is 4000-400 cm⁻¹.
- Data Processing:
 - The software will automatically perform the background subtraction.
 - Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them with the corresponding functional group vibrations.

Mass Spectrometry Protocol (LC-MS)

- · Sample Preparation:
 - Prepare a dilute solution of 2-aminooctanoic acid (e.g., 1-10 μg/mL) in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
- Liquid Chromatography (LC) Setup:
 - Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Select a suitable column for amino acid analysis (e.g., a C18 reversed-phase column).
 - Set up a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.
 - Set a suitable flow rate and column temperature.
- Mass Spectrometry (MS) Setup:

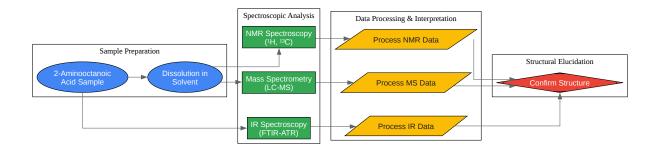


- Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Operate the instrument in positive ion mode to detect the protonated molecule [M+H]+.
- Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature).
- Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-300).
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]+) and fragmenting it to observe characteristic product ions.
- Data Acquisition and Analysis:
 - Inject the sample into the LC-MS system.
 - Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for the eluting peaks.
 - Identify the peak corresponding to 2-aminooctanoic acid in the TIC.
 - Extract the mass spectrum for this peak and determine the m/z of the molecular ion.
 - If MS/MS was performed, analyze the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **2-aminooctanoic acid**.





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Caption: General workflow for spectroscopic analysis.

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